![molecular formula C12H12O B1601959 2-Methoxy-3-methylnaphthalene CAS No. 61873-80-1](/img/structure/B1601959.png)
2-Methoxy-3-methylnaphthalene
Overview
Description
2-Methoxy-3-methylnaphthalene is a synthetic compound with the molecular formula C12H12O . It has a molecular weight of 172.223 Da . It is also known as Methyl 2-naphthyl ether .
Molecular Structure Analysis
The molecular structure of 2-Methoxy-3-methylnaphthalene consists of a naphthalene core, which is a polycyclic aromatic hydrocarbon composed of two fused benzene rings . This core is substituted at the 2nd position by a methoxy group and at the 3rd position by a methyl group .Physical And Chemical Properties Analysis
2-Methoxy-3-methylnaphthalene has a boiling point of 274 °C and a melting point of 70-73 °C . It is soluble in benzene, carbon disulfide, and diethyl ether . The density of this compound is 1.064 g/mL at 25 °C .Scientific Research Applications
Medicine: Anti-inflammatory Applications
2-Methoxy-3-methylnaphthalene has been studied for its potential anti-inflammatory properties. Research suggests that derivatives of this compound could be synthesized to develop new anti-inflammatory agents . This could pave the way for novel treatments for conditions characterized by inflammation.
Materials Science: Polymer Stabilization
This compound is a candidate for the stabilization of certain polymers. Its molecular structure could help in developing materials with improved durability and resistance to degradation, which is crucial in various industrial applications .
Environmental Science: Pollution Remediation
Research into the environmental applications of 2-Methoxy-3-methylnaphthalene includes its potential role in pollution remediation. Its chemical properties might be harnessed to break down or neutralize pollutants, aiding in environmental clean-up efforts .
Food Industry: Flavor and Fragrance
2-Methoxy-3-methylnaphthalene is known for its organoleptic properties, which include a sweet, floral scent reminiscent of orange blossoms. It’s used in the food industry as a flavoring agent, adding a distinct aroma to various products .
Cosmetics: Scented Products
In the cosmetics industry, this compound is used for its fragrance. It imparts a pleasant scent to soaps, lotions, and other personal care products, enhancing the sensory experience for consumers .
Energy: Smokeless Gunpowder Stabilizer
It serves as a stabilizer in smokeless gunpowders. Its stability under various conditions makes it suitable for use in ammunition, contributing to the safety and performance of firearms .
Chemical Synthesis: Organic Reactions
2-Methoxy-3-methylnaphthalene is involved in organic synthesis reactions, particularly those at the benzylic position. It’s used in free radical bromination, nucleophilic substitution, and oxidation processes, which are fundamental in creating a wide range of chemical products .
Safety and Hazards
Mechanism of Action
Mode of Action
It is known that compounds like this can undergo reactions at the benzylic position, including free radical bromination and nucleophilic substitution . These reactions can lead to changes in the compound’s structure and properties.
Biochemical Pathways
Anaerobic degradation of naphthalene-related compounds like 2-Methoxy-3-methylnaphthalene has been studied . The degradation proceeds via reduction of the aromatic ring system of 2-naphthoic acid to initiate ring cleavage, similar to the benzoyl-coenzyme A pathway for monoaromatic hydrocarbons . The metabolites suggest that further degradation goes through saturated compounds with a cyclohexane ring structure .
properties
IUPAC Name |
2-methoxy-3-methylnaphthalene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O/c1-9-7-10-5-3-4-6-11(10)8-12(9)13-2/h3-8H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNCHKHUMIBLUHN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=CC=CC=C2C=C1OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80479210 | |
Record name | 2-Methoxy-3-methylnaphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80479210 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxy-3-methylnaphthalene | |
CAS RN |
61873-80-1 | |
Record name | 2-Methoxy-3-methylnaphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80479210 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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